9-Fluorononanoic acid
Description
9-Fluorononanoic acid, also referred to as perfluorononanoic acid (PFNA), is a fully fluorinated carboxylic acid with the molecular formula C₉HF₁₇O₂ and a molecular weight of 464.08 g/mol . Its structure consists of a nine-carbon chain where all hydrogen atoms, except those in the carboxylic acid group (-COOH), are replaced by fluorine atoms. This perfluorination confers exceptional thermal and chemical stability, making PFNA resistant to environmental degradation.
PFNA is primarily studied for its environmental persistence and health impacts. It has been detected in human blood serum and wildlife, raising concerns about its endocrine-disrupting effects and association with developmental toxicity . Regulatory agencies, including the U.S. Environmental Protection Agency (EPA), have flagged PFNA for rigorous toxicological review due to its structural similarity to regulated perfluorinated compounds like perfluorooctanoic acid (PFOA) .
Properties
CAS No. |
463-16-1 |
|---|---|
Molecular Formula |
C9H17FO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
9-fluorononanoic acid |
InChI |
InChI=1S/C9H17FO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
InChI Key |
LFGWNMGUNIZIND-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCF)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds: PFOA (C8), PFDA (C10), and PFNA (C9)
Perfluorinated carboxylic acids (PFCAs) share a fully fluorinated carbon chain but differ in chain length, which influences their physicochemical and toxicological properties.
Findings :
- Chain Length vs. Bioaccumulation : Longer-chain PFCAs (e.g., PFDA) exhibit higher bioaccumulation factors than PFNA or PFOA due to increased lipophilicity .
- Toxicity : PFNA’s intermediate chain length correlates with moderate hepatic toxicity compared to PFDA’s stronger immune effects and PFOA’s endocrine disruption .
- Regulatory Status : PFOA and PFDA are listed as Substances of Very High Concern (SVHC) under the EU’s REACH regulation, while PFNA is under active review for similar classification .
Oxygenated Nonanoic Acid Derivatives
Key Compounds: 9-Oxononanoic Acid and 9-Hydroxynonanoic Acid
Nonanoic acid derivatives with oxygen-containing functional groups exhibit markedly different environmental and biological behaviors compared to PFNA.
Findings :
- Environmental Persistence : Unlike PFNA, oxygenated derivatives degrade more rapidly due to microbial action targeting their functional groups .
- Toxicity: 9-Oxononanoic acid is non-toxic at low concentrations and is utilized in food additives, whereas PFNA’s fluorinated structure correlates with chronic toxicity .
Other Fluorinated Nonanoic Acid Derivatives
Key Compounds: Ethyl 9-Hydroxynonanoate and FMOC-9-Aminononanoic Acid
Partially fluorinated or functionalized derivatives are used in specialized industrial and research applications.
Findings :
- Functionality vs. Stability: Ethyl 9-hydroxynonanoate’s ester group enhances volatility for use in fragrances, while FMOC derivatives are tailored for synthetic chemistry .
- Environmental Impact : These compounds lack the extreme persistence of PFNA due to degradable functional groups .
Q & A
Basic: What analytical methods are recommended for detecting 9-Fluorononanoic acid in environmental samples?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting per- and polyfluoroalkyl substances (PFAS), including this compound. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate PFAS from matrices like water or soil .
- Chromatographic Separation : Use a C18 column with a mobile phase gradient of ammonium acetate in water and methanol to resolve structural analogs .
- Quantification : Isotope dilution with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization efficiency .
- Quality Control : Include blanks, spikes, and reference materials to validate recovery rates (e.g., NIST-certified samples) .
Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental design, species-specific responses, or exposure durations. To address these:
- Harmonize Study Parameters : Standardize dose metrics (e.g., mg/kg vs. plasma concentration), exposure routes (oral, inhalation), and endpoints (hepatic vs. renal toxicity) .
- Control Confounding Variables : Account for coexposure to other PFAS, genetic differences in model organisms, and environmental factors (e.g., temperature) .
- Meta-Analysis : Apply statistical tools to aggregate data, adjusting for study size and methodological biases. For example, reanalyze hepatic enzyme induction data using random-effects models .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators if aerosolization is possible .
- Engineering Controls : Conduct experiments in fume hoods with HEPA filters to limit airborne exposure .
- Waste Disposal : Collect contaminated materials in sealed, PFAS-free containers for incineration at ≥1,000°C to prevent environmental release .
- Emergency Measures : For spills, neutralize with activated carbon and avoid aqueous cleanup to prevent leaching .
Advanced: How should experimental designs be optimized to assess the bioaccumulation potential of this compound in aquatic ecosystems?
Methodological Answer:
- Model Organisms : Use zebrafish (Danio rerio) or Daphnia magna for short-term bioaccumulation assays, ensuring exposure concentrations reflect environmental levels (ng/L–µg/L) .
- Trophic Transfer Studies : Design multi-species mesocosms to evaluate biomagnification across food chains (e.g., algae → invertebrates → fish) .
- Tissue-Specific Analysis : Measure PFAS concentrations in liver, kidney, and plasma using LC-MS/MS to calculate bioconcentration factors (BCFs) .
- Kinetic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate bioaccumulation rates across species .
Basic: What are the key challenges in synthesizing high-purity this compound for research?
Methodological Answer:
- Fluorination Techniques : Use electrochemical fluorination (ECF) or telomerization to introduce fluorine atoms, ensuring minimal branching or isomer formation .
- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) followed by recrystallization in hexane to achieve >98% purity .
- Characterization : Validate purity via nuclear magnetic resonance (¹⁹F NMR) and high-resolution mass spectrometry (HRMS) .
Advanced: How can mechanistic studies elucidate the endocrine-disrupting effects of this compound?
Methodological Answer:
- In Vitro Assays : Use human adrenal (H295R) or breast cancer (MCF-7) cell lines to measure steroidogenesis or estrogen receptor activation via luciferase reporter assays .
- Transcriptomic Profiling : Apply RNA sequencing to identify dysregulated pathways (e.g., PPARα, thyroid hormone receptors) in exposed animal models .
- Molecular Dynamics Simulations : Model interactions between this compound and nuclear receptors to predict binding affinities and conformational changes .
Basic: What regulatory frameworks govern this compound research, and how do they impact study design?
Methodological Answer:
- EPA Guidelines : Follow Test Rules under the Toxic Substances Control Act (TSCA) for toxicity testing, including 90-day oral exposure studies in rodents .
- OECD Protocols : Adopt Test No. 305 (Bioaccumulation in Fish) for environmental risk assessments .
- Reporting Standards : Include CASRN (e.g., 335-76-2 for PFNA analogs) and analytical limits of detection (LODs) in publications to meet EU REACH requirements .
Advanced: What computational tools are available to predict the environmental persistence of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationships (QSARs) : Use EPI Suite™ to estimate biodegradation half-lives and soil adsorption coefficients (Koc) .
- Fugacity Modeling : Apply the OECD POV & LRTP Tool to simulate long-range transport potential in air and water .
- Machine Learning : Train algorithms on existing PFAS datasets to predict degradation pathways (e.g., defluorination via UV/sulfite systems) .
Basic: How should researchers mitigate cross-contamination in PFAS analyses involving this compound?
Methodological Answer:
- Labware Selection : Use polytetrafluoroethylene (PTFE)-free consumables (e.g., polypropylene tubes) to avoid background interference .
- Blank Controls : Run procedural blanks with ultrapure water to monitor contamination from solvents, SPE cartridges, or lab surfaces .
- Instrument Cleaning : Rinse LC-MS systems with 50:50 methanol:acetonitrile between runs to prevent carryover .
Advanced: What strategies improve the reproducibility of in vivo toxicokinetic studies for this compound?
Methodological Answer:
- Dose Calibration : Use radiolabeled ¹⁴C-9-Fluorononanoic acid to track absorption, distribution, metabolism, and excretion (ADME) in real time .
- Cohort Standardization : Control for age, sex, and gut microbiota composition in animal models to reduce inter-individual variability .
- Open Science Practices : Share raw mass spectrometry data and analytical protocols via repositories like MetaboLights or Open Science Framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
